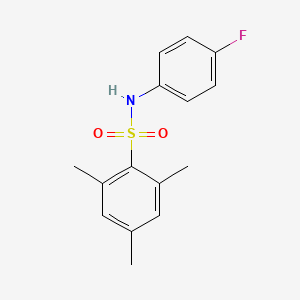

N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide

Description

N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,6-trimethylbenzenesulfonyl group attached to a 4-fluorophenylamine moiety. The sulfonamide group (-SO₂NH-) provides metabolic stability compared to amide bonds, as demonstrated in radiopharmaceutical studies . The 4-fluorophenyl substituent offers a balance of electronic effects (electron-withdrawing fluorine) and steric minimalism, making it a versatile scaffold in medicinal chemistry and drug development.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO2S/c1-10-8-11(2)15(12(3)9-10)20(18,19)17-14-6-4-13(16)5-7-14/h4-9,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTABIJPYCYSFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968246 | |

| Record name | N-(4-Fluorophenyl)-2,4,6-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-13-3 | |

| Record name | N-(4-Fluorophenyl)-2,4,6-trimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 4-fluoroaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic ring and the sulfonamide group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring can be functionalized further.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various N-substituted sulfonamides, while oxidation can lead to the formation of sulfonic acids.

Scientific Research Applications

N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.

Biological Studies: The compound is used in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including dyes and agrochemicals.

Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its antimicrobial properties.

Comparison with Similar Compounds

Metabolic Stability: Sulfonamide vs. Amide Derivatives

A critical study compared N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide (sulfonamide) with N-(4-fluorophenyl)-fluoroacetanilide (amide). After 120 minutes in pig liver esterase, 95% of the sulfonamide remained intact versus 20% of the amide , highlighting sulfonamides' superior resistance to enzymatic hydrolysis . This stability is attributed to the sulfonamide bond’s lower susceptibility to nucleophilic attack compared to amides.

| Compound | Bond Type | % Remaining (120 min) | Key Finding |

|---|---|---|---|

| N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide | Sulfonamide | 95% | High metabolic stability |

| N-(4-fluorophenyl)-fluoroacetanilide | Amide | 20% | Rapid hydrolysis |

Halogen Substituents

In a study of N-(4-halophenyl)maleimides, N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM) showed comparable inhibitory potency to bulkier halogens (e.g., iodine, IC₅₀ = 4.34 μM), suggesting minimal steric impact of fluorine . This supports the use of 4-fluorophenyl in the target compound for optimizing binding without steric hindrance.

Trifluoromethyl vs. Fluorine Substitution

m-3M3FBS [N-(3-trifluoromethylphenyl)-2,4,6-trimethylbenzenesulfonamide], a PLC pathway activator, shares the 2,4,6-trimethylbenzenesulfonamide core but replaces fluorine with a trifluoromethyl group. The trifluoromethyl group’s stronger electron-withdrawing effect enhances reactivity in BDNF release assays . However, its bulkiness may reduce solubility compared to the target compound’s 4-fluorophenyl group.

| Compound | Substituent | Key Property | Biological Role |

|---|---|---|---|

| N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide | 4-fluorophenyl | Moderate electron withdrawal | Potential metabolic stability |

| m-3M3FBS | 3-trifluoromethyl | Strong electron withdrawal | PLC activation, BDNF release |

Structural Analogues with Varied Aryl Groups

N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide

This analogue replaces the 4-fluorophenyl direct attachment with a benzyl linker (-CH₂-). The benzyl group increases hydrophobicity (logP) and may alter binding kinetics in target interactions .

N-(2-Fluoro-5-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide

| Compound | Substituent | Molecular Formula | Key Feature |

|---|---|---|---|

| This compound | 4-fluorophenyl | C₁₅H₁₅FNO₂S | Balanced electronic profile |

| N-(4-fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide | 4-fluorobenzyl | C₁₆H₁₈FNO₂S | Increased hydrophobicity |

| N-(2-fluoro-5-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide | 2-fluoro-5-nitrophenyl | C₁₅H₁₅N₂O₄FS | Enhanced electrophilicity |

Biological Activity

N-(4-fluorophenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound notable for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 305.39 g/mol. The presence of the fluorine atom on the phenyl ring enhances metabolic stability and may influence the compound's biological interactions.

This compound operates primarily through the inhibition of specific enzymes involved in critical biochemical pathways. The sulfonamide moiety mimics natural substrates, allowing it to interfere with enzyme activity. This inhibition can disrupt essential cellular processes, leading to various therapeutic effects.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains due to its ability to inhibit bacterial growth by targeting folate synthesis pathways.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of cell signaling pathways.

- Neuroprotective Effects : Similar compounds have been noted for their ability to inhibit protein aggregation (e.g., tau and alpha-synuclein), which is significant in neurodegenerative diseases.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity.

- Anticancer Activity : In vitro assays demonstrated that this compound inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

- Neuroprotective Mechanisms : A study focused on the compound's effect on neurodegenerative models showed that it could reduce tau protein aggregation in neuronal cell cultures, suggesting a potential role in treating Alzheimer's disease.

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.